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Abstract

Tetrairidium dodecacarbonyl, with the chemical formula Ira(CO)12, is a canary-yellow, air-
stable crystalline solid. This organometallic compound is a tetrahedral cluster and stands as the
most common and stable binary carbonyl of iridium.[1] While its direct application in drug
development is not established, its utility as a catalyst in organic synthesis, particularly for
reactions such as the water-gas shift reaction and olefin hydrogenation, makes an
understanding of its physical and chemical properties essential for researchers in chemical
synthesis and catalysis. This guide provides a comprehensive overview of the core physical
properties of tetrairidium dodecacarbonyl, detailed experimental protocols for their
determination, and a visualization of its catalytic activity.

Core Physical and Chemical Properties

Tetrairidium dodecacarbonyl is characterized by its distinct physical and chemical properties,
which are summarized in the tables below.

Table 1: General and Physical Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b077418?utm_src=pdf-interest
https://www.benchchem.com/product/b077418?utm_src=pdf-body
https://fiveable.me/key-terms/organic-chem/horiuti-polanyi-mechanism
https://www.benchchem.com/product/b077418?utm_src=pdf-body
https://www.benchchem.com/product/b077418?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Foundational & Exploratory
Check Availability & Pricing

Property

Value

Chemical Formula

Ira(CO)12

Molecular Weight 1104.92 g/mol [1]
Appearance Canary-yellow crystals[1]
Melting Point 195 °C (383 °F; 468 K)[1]
- Poorly soluble in organic solvents.[1] Soluble in
Solubility
chlorocarbons, toluene, and tetrahydrofuran.[1]
Stability Air-stable.[1]

Table 2: Structural Properties

Property Value
Crystal System Trigonal
Space Group P3

Lattice Parameters

a=13.290(3) A, c =8.981(2) A

Cell Volume

1373.7 A3

Symmetry

Td[1]

Ir-Ir Bond Distance

2.693 A (average)[1]

Coordination Geometry

Each iridium center is octahedral, bonded to
three other iridium atoms and three terminal CO

ligands.[1]

Table 3: SpectroscopicData

Spectroscopy

Data

Infrared (IR)

The terminal C-O stretching region is of primary

interest for characterization.

Experimental Protocols
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Detailed methodologies for the synthesis and characterization of tetrairidium dodecacarbonyl
are crucial for reproducible research.

Synthesis of Tetrairidium Dodecacarbonyl

The synthesis of tetrairidium dodecacarbonyl is typically achieved through a two-step
reductive carbonylation of hydrated iridium trichloride (IrCls-xH20).[1]

Step 1: Formation of the Dicarbonyl Dichloroiridate(l) Anion

Hydrated iridium trichloride is reacted with carbon monoxide in a suitable solvent. This step
yields the intermediate anion, [Ir(CO)2Clz]".

Reaction: IrCls + 3CO + H20 - [Ir(CO)2Clz]~ + CO2 + 2H* + CI~
Step 2: Reductive Carbonylation to Tetrairidium Dodecacarbonyl

The intermediate anion is then further reacted with carbon monoxide and a reducing agent to
form the final product, Ira(CO)z2.

Reaction: 4[Ir(CO)2Clz]~ + 6CO + 2H20 — Ira(CO)12 + 2CO2 + 4H* + 8CI-

Detailed Procedure: A more detailed, practical synthesis procedure can often be found in
established chemical synthesis literature, such as Inorganic Syntheses. Researchers should
consult these resources for specific reaction conditions, including temperature, pressure, and
purification methods.

Single-Crystal X-ray Crystallography
The determination of the crystal structure of tetrairidium dodecacarbonyl is performed using
single-crystal X-ray diffraction.

Methodology:

o Crystal Growth: Single crystals of Ira(CO)12 suitable for X-ray diffraction are grown from a
suitable solvent, such as a saturated solution in a non-coordinating solvent, by slow
evaporation or cooling.
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o Data Collection: A selected crystal is mounted on a goniometer head. Data is collected using
a diffractometer equipped with a suitable X-ray source (e.g., Mo Ka radiation) at a controlled
temperature (e.g., room temperature or cryogenic temperatures).

o Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and space group. The structure is then solved using direct methods
or Patterson methods and refined using full-matrix least-squares procedures. The final
structure provides precise atomic coordinates, bond lengths, and angles. The original
structure was reported by Churchill and Hutchinson.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for characterizing the carbonyl ligands in tetrairidium
dodecacarbonyl.

Methodology:

e Sample Preparation: For solid-state analysis, a small amount of the crystalline Ira(CO)a2 is
finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin,
transparent pellet.[2] Alternatively, a Nujol mull can be prepared by grinding the sample with
a drop of Nujol (mineral oil) and placing the paste between two KBr or NaCl plates.

o Data Acquisition: The prepared sample is placed in the sample holder of an FTIR
spectrometer. The spectrum is recorded over the appropriate range for metal carbonyls
(typically 4000-400 cm~1), with particular attention to the C-O stretching region (around
2100-1800 cm~1). A background spectrum of the KBr pellet or Nujol is recorded separately
and subtracted from the sample spectrum.

Melting Point Determination

The melting point of tetrairidium dodecacarbonyl is determined using the capillary method.
Methodology:

o Sample Preparation: A small amount of the crystalline sample is finely powdered and packed
into a thin-walled capillary tube, sealed at one end.
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e Measurement: The capillary tube is placed in a melting point apparatus. The sample is
heated at a slow, controlled rate.

o Observation: The temperature at which the substance is observed to melt is recorded as the
melting point. For tetrairidium dodecacarbonyl, it is noted that it decomposes at its melting

point.

Catalytic Activity and Logical Relationships

Tetrairidium dodecacarbonyl is an important precursor for homogeneous and heterogeneous
catalysts. Its involvement in catalytic cycles represents a logical relationship between the

compound and its function.

Water-Gas Shift Reaction

Tetrairidium dodecacarbonyl can catalyze the water-gas shift (WGS) reaction, which is the
reaction of carbon monoxide and water to produce carbon dioxide and hydrogen.[3] The
reaction is crucial in industrial processes for producing high-purity hydrogen.[3]
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Catalytic Cycle
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Caption: Proposed catalytic cycle for the Water-Gas Shift Reaction.

Olefin Hydrogenation

Iridium clusters derived from tetrairidium dodecacarbonyl are active catalysts for the
hydrogenation of alkenes to alkanes. The generally accepted mechanism for this
transformation on metal surfaces is the Horiuti-Polanyi mechanism.[4][5][6]
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Caption: Horiuti-Polanyi mechanism for olefin hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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